N-Methyl-o-phenylenediamine

Catalog No.
S704075
CAS No.
4760-34-3
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-o-phenylenediamine

CAS Number

4760-34-3

Product Name

N-Methyl-o-phenylenediamine

IUPAC Name

2-N-methylbenzene-1,2-diamine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3

InChI Key

RPKCLSMBVQLWIN-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1N

Canonical SMILES

CNC1=CC=CC=C1N

Organic Synthesis:

  • Substrate for Enzymatic Studies: N-MOPA serves as a substrate for various enzymes, including horseradish peroxidase and monoamine oxidase. Studying its interaction with these enzymes helps researchers understand their mechanisms and potential applications in areas like diagnostics and drug development [, ].

Analytical Chemistry:

  • Chromatographic Detection: N-MOPA finds use as a chromogenic reagent in analytical techniques like thin-layer chromatography (TLC) for visualizing the presence of specific compounds. Its reaction with certain functional groups leads to the formation of colored products, aiding in the identification and analysis of these compounds.

Material Science:

  • Precursor for Polymer Synthesis: N-MOPA can be employed as a building block in the synthesis of various polymers, including conducting polymers and polyimides. These polymers possess unique electrical and mechanical properties, making them valuable materials for applications in electronics and advanced materials research [, ].

N-Methyl-o-phenylenediamine is an organic compound with the molecular formula C7H10N2C_7H_{10}N_2. It is a derivative of o-phenylenediamine, where a methyl group is attached to one of the amine groups. This compound appears as light purple crystals and is soluble in water, making it accessible for various chemical applications. Its dihydrochloride form, N-Methyl-o-phenylenediamine dihydrochloride, is often referenced in chemical literature and has distinct properties due to its acidic nature .

Typical of aromatic amines:

  • Acid-Base Reactions: As an acidic salt, it can neutralize bases, generating heat but less than that produced by inorganic acids .
  • Reduction Reactions: The compound can be reduced from its nitro derivatives, such as N-Methyl-o-nitroaniline, utilizing reducing agents like palladium carbon or iron powder .
  • Methylation: Methylation can occur at the nitrogen atoms using reagents such as methyl iodide or methyl sulfate, leading to various derivatives .

N-Methyl-o-phenylenediamine exhibits biological activities that have been studied for potential applications:

  • Toxicity: The compound is harmful if swallowed and can cause skin irritation upon contact .
  • Potential Antioxidant Properties: Some studies suggest that derivatives of phenylenediamines may exhibit antioxidant activity, which could be beneficial in various biochemical contexts.
  • Pharmacological Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs like telmisartan .

The synthesis of N-Methyl-o-phenylenediamine typically involves two main steps:

  • Methylation: An o-nitroaniline derivative undergoes methylation using a methylating agent (e.g., methyl iodide) in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. This step yields N-Methyl-o-nitroaniline.
  • Reduction: The N-Methyl-o-nitroaniline is then reduced using agents like palladium carbon or zinc, converting it into N-Methyl-o-phenylenediamine .

N-Methyl-o-phenylenediamine has several applications across various fields:

  • Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of drugs, especially antihypertensive agents.
  • Dyes and Pigments: The compound is utilized in dye production due to its ability to form colored complexes.
  • Chemical Research: It serves as a reagent in organic synthesis and analytical chemistry for various reactions involving amines and phenols.

Research into the interactions of N-Methyl-o-phenylenediamine reveals its potential reactivity with other compounds:

  • Hydrogen Bonding: The compound can form hydrogen bonds with solvents like water and acids, influencing solubility and reactivity .
  • Catalytic Activity: In certain reactions, it acts as a catalyst or co-catalyst, particularly in polymerization processes involving lanthanide alkoxides .

N-Methyl-o-phenylenediamine shares structural similarities with other compounds that also feature amino groups attached to aromatic rings. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
o-PhenylenediamineAromatic diamineNo methyl group; higher reactivity with electrophiles
N,N-Dimethyl-o-phenylenediamineAromatic diamineTwo methyl groups; increased steric hindrance
p-PhenylenediamineAromatic diamineDifferent positional isomer; distinct reactivity
N-Methyl-p-phenylenediamineAromatic diamineMethyl group at para position; different properties

N-Methyl-o-phenylenediamine's unique position as an ortho-substituted derivative allows it to participate in specific reactions and applications that differ from those of its analogs.

N-Methyl-o-phenylenediamine serves as a crucial intermediate in the synthesis of sartan antihypertensive drugs, particularly telmisartan, an angiotensin II receptor blocker widely used for treating hypertension and cardiovascular diseases [1] . The compound's unique chemical structure, featuring both primary and secondary amine functionalities, makes it ideally suited for forming the complex bis-benzimidazole core structure characteristic of sartan pharmaceuticals.

The first reported synthesis of telmisartan by Ries et al. in 1993 utilized N-methyl-1,2-phenylenediamine in a condensation reaction with benzimidazole carboxylic acid derivatives to form the essential bis-benzimidazole intermediate [3] . This pioneering approach involved an eight-step synthesis achieving an overall yield of 21 percent, establishing the fundamental role of N-methyl-o-phenylenediamine in sartan drug development [3] .

Subsequent improvements to the synthetic methodology have significantly enhanced both efficiency and yield. Kumar et al. developed an improved synthesis achieving 54 percent overall yield through a convergent approach that employs N-methyl-1,2-phenylenediamine in a reductive amination-condensation sequence [3]. This method successfully avoids the use of polyphosphoric acid for cyclization, a major advancement that reduces environmental impact and improves process safety [3] .
Zhang et al. further refined the synthesis by implementing a copper-catalyzed cyclization approach, also achieving 54 percent overall yield while eliminating the need for hazardous nitric acid and sulfuric acid in the nitration step . This copper-catalyzed methodology represents a significant advancement in green chemistry applications for pharmaceutical synthesis, demonstrating how N-methyl-o-phenylenediamine can be incorporated into more sustainable manufacturing processes .

Industrial patent methods have established scalable processes for telmisartan synthesis utilizing N-methyl-o-phenylenediamine dihydrochloride as the preferred salt form [6] [7]. These methods typically involve direct condensation with activated carboxylic acid derivatives under controlled conditions to ensure high purity and yield [6] [8]. The systematic optimization of reaction parameters has enabled pharmaceutical manufacturers to produce telmisartan with consistent quality on commercial scales.

The mechanistic role of N-methyl-o-phenylenediamine in sartan synthesis involves its participation in nucleophilic substitution reactions where the methylated amine nitrogen acts as a nucleophile, attacking electrophilic carbon centers in benzimidazole intermediates [9]. The presence of the N-methyl group enhances the nucleophilicity of the adjacent primary amine, facilitating the formation of the bis-benzimidazole structure through intramolecular cyclization [10].

Table 1. Role of N-Methyl-o-phenylenediamine in Sartan Antihypertensive Drug Synthesis

Synthesis MethodOverall Yield (%)Number of StepsKey Advantage
Ries et al. (1993)218First reported synthesis
Kumar et al. (2010)547Avoids PPA cyclization
Zhang et al. (2020)547Avoids HNO₃/H₂SO₄ nitration
Patent MethodsVariable6-8Scalable industrial process

Polymer Chemistry Applications: Poly-o-phenylenediamine Derivatives

N-Methyl-o-phenylenediamine demonstrates significant utility in polymer chemistry, particularly in the synthesis of conducting polymers and functional materials with enhanced properties. The compound's ability to undergo oxidative polymerization while maintaining its structural integrity makes it valuable for developing advanced materials with tailored electrochemical and mechanical properties [11] [12].

Chemical oxidative polymerization using oxidizing agents such as ammonium persulfate produces poly(o-phenylenediamine) derivatives with phenazine-like structures that exhibit excellent electron transfer capabilities [11] [13]. The incorporation of N-methyl groups into the polymer backbone enhances the material's solubility and processability while maintaining its conductive properties [11] [12]. Research has demonstrated that these polymers can achieve high specific capacities when used in energy storage applications, making them promising candidates for battery and supercapacitor technologies [11].

Electrochemical polymerization of N-methyl-o-phenylenediamine produces films with enhanced nucleophilicity compared to unsubstituted derivatives [12] [14]. The methylation increases the electron density on the nitrogen atoms, facilitating more efficient electron transfer processes during electrochemical cycling [12]. This enhanced reactivity has been exploited in the development of nitric oxide scavengers, where the polymer films can effectively capture and neutralize harmful nitric oxide species in biological systems [10].

The development of ferrocene-functionalized polymers using N-methyl-o-phenylenediamine as a co-monomer has resulted in materials with unique electroactive properties [12] [15]. These polymers, synthesized through electrochemical polymerization, exhibit electrical conductivities ranging from 4×10⁻² to 1.0×10⁻¹ S/cm depending on the potential scanning range during synthesis [12]. The pendant ferrocene units provide additional redox activity, enabling applications in spectroelectrochemical devices and electrochromic materials [12].

One-step electropolymerization of N-methyl-o-phenylenediamine with gold nanoparticles has produced composite materials with significantly enhanced performance characteristics [16]. These nanocomposites demonstrate improved electron transfer kinetics and increased electrochemically active surface areas compared to neat polymer films [16]. The synergistic interaction between the polymer matrix and gold nanoparticles results in materials with superior sensitivity for biosensing applications [16].

Table 2. Polymer Chemistry Applications of N-Methyl-o-phenylenediamine Derivatives

Polymer TypeSynthesis MethodKey PropertiesApplications
Poly(o-phenylenediamine)Chemical oxidative polymerizationPhenazine-like structure, high capacityEnergy storage materials
Poly(N-methyl-o-phenylenediamine)Electrochemical polymerizationEnhanced nucleophilicityNitric oxide scavengers
N-methyl-o-phenylenediamine-AuNP compositeOne-step electropolymerizationEnhanced electron transfer kineticsImpedimetric immunosensors
Ferrocene-functionalized polymerElectrochemical polymerizationElectroactive with pendant ferrocene unitsSpectroelectrochemical devices

Electrochemical Behavior in Sensor Development

The electrochemical behavior of N-methyl-o-phenylenediamine has been extensively studied for sensor development applications, particularly in the fabrication of impedimetric immunosensors and permselective membranes. The compound's ability to undergo reversible redox reactions while maintaining structural stability makes it an ideal candidate for developing sensitive and selective electrochemical sensors [16] [17].

Impedimetric immunosensors based on poly(o-phenylenediamine) films incorporating N-methyl substituents have demonstrated exceptional performance in detecting epigenetic biomarkers such as 5-methylcytosine [16]. These sensors utilize the inherent redox activity of the polymer toward dissolved oxygen as a transduction mechanism, eliminating the need for external redox mediators [16]. The binding of target analytes to immobilized antibodies hinders oxygen access to redox-active sites, resulting in measurable impedance changes that correlate with analyte concentration [16].

The detection performance of these sensors is remarkable, with linear response ranges from 2.5 to 160 pg/mL for 5-methylcytosine detection and limits of detection as low as 1.18 pg/mL [16]. The incorporation of gold nanoparticles during electropolymerization significantly enhances the electrochemically active surface area, contributing to the high sensitivity achieved [16]. The heterogeneous electron transfer rate constant for oxygen reduction increases from 6.60×10⁻⁵ cm/s for neat polymer films to 8.31×10⁻⁵ cm/s for nanocomposite materials [16].

Permselective membranes based on poly(o-phenylenediamine) have been developed for biosensor applications requiring selective exclusion of interfering species [17]. These membranes, synthesized through electropolymerization at near-neutral pH conditions, exhibit low permeability to interference species such as ascorbic acid and urate while maintaining good sensitivity to target analytes like hydrogen peroxide [17]. The selective permeability characteristics result from the polymer's structural properties and can be fine-tuned by controlling synthesis parameters [17].

Molecular conductance sensors utilizing phenylenediamine derivatives have achieved single-molecule sensitivity for detecting specific molecular species [18]. These sensors operate by measuring conductance changes when target molecules form molecular junctions between electrodes, enabling unprecedented sensitivity for molecular detection applications [18]. The conductance measurements provide information about molecular structure and identity, making these sensors valuable for analytical chemistry applications [18].

Colorimetric assay sensors based on the oxidation of o-phenylenediamine derivatives have been developed for visual detection of various analytes [19]. These sensors rely on the oxidative dimerization of the diamine to form colored products, typically 2,3-diaminophenazine, which can be monitored spectrophotometrically [19]. The reaction can be catalyzed by various oxidizing agents or nanomaterials, enabling the development of diverse sensing platforms [19].

Table 3. Electrochemical Sensor Applications of N-Methyl-o-phenylenediamine

Sensor TypeTarget AnalyteDetection RangeLimit of DetectionTransduction Mechanism
Impedimetric immunosensor5-Methylcytosine2.5-160 pg/mL1.18-1.73 pg/mLImpedance change via O₂ reduction
Poly(o-PD) permselective membraneH₂O₂/Ascorbic acidVarious concentrationsNot specifiedSelective permeability
Molecular conductance sensorPhenylenediamine moleculesSingle molecule levelMolecular levelConductance measurement
Colorimetric assay sensorMetal ions/biomoleculesVariableVariableColor change via oxidation

Coordination Chemistry in Transition Metal Complex Formation

N-Methyl-o-phenylenediamine serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals and lanthanides. The compound's bidentate coordination capability, arising from its two nitrogen donor atoms, enables the formation of diverse metal complexes with applications ranging from catalysis to materials science [20] [21].

Lanthanide alkoxo complexes supported by salalen ligands derived from N-methyl-o-phenylenediamine have been successfully synthesized and characterized [20]. These complexes, featuring dimeric structures with bridging alkoxo groups, demonstrate excellent catalytic activity in polymerization reactions [20]. The complexes [LLn(μ-OCH₂Ph)]₂ where Ln = Lu, Yb, Sm, Nd, exhibit good activity toward the homopolymerization of rac-butyrolactone to give atactic poly(3-hydroxybutyrate) [20]. The ionic radii of the central metal ions significantly influence polymerization behavior, with smaller lanthanides showing higher activity [20].

Schiff base complexes formed through condensation reactions involving N-methyl-o-phenylenediamine and various carbonyl compounds have been extensively studied [21] [22]. These complexes typically adopt square planar or octahedral geometries depending on the metal ion and ligand environment [21]. Copper(II), nickel(II), cobalt(II), and manganese(II) complexes with N₂O₂ tetradentate coordination modes have been synthesized and characterized using spectroscopic and analytical techniques [21] [22].

The biological activity of metal complexes incorporating N-methyl-o-phenylenediamine ligands has been investigated, revealing promising cytotoxic activity against various cancer cell lines [23] [24]. Manganese(II) and cobalt(II) complexes synthesized with o-phenylenediamine-derived ligands demonstrated significant anticancer activity against hepatic cancer cells, with some complexes showing higher efficacy than conventional chemotherapy drugs [23]. The enhanced biological activity compared to free ligands suggests that metal coordination improves cellular uptake and target specificity [23].

Transition metal complexes with tetrahedral and octahedral geometries have been prepared using N-methyl-o-phenylenediamine as a chelating ligand [24] [22]. These complexes exhibit diverse structural features and electronic properties that can be tuned by varying the metal ion and auxiliary ligands [24]. The complexes have been characterized by various spectroscopic techniques, including electron paramagnetic resonance spectroscopy for paramagnetic species [22].

The coordination chemistry of N-methyl-o-phenylenediamine extends to the formation of coordination polymers and extended structures [25]. Lead(II) complexes with o-phenylenediamine-derived disulfonamide ligands form unusual "hemidirected" coordination polymers through axial sulfur-oxygen to lead coordination [25]. These structures demonstrate the versatility of phenylenediamine derivatives in constructing complex extended architectures with potential applications in materials science [25].

Table 4. Coordination Chemistry Applications of N-Methyl-o-phenylenediamine

Complex TypeMetal IonsLigand StructureGeometryApplications
Lanthanide alkoxo complexesLu, Yb, Sm, NdONNO salalen typeDimeric structuresPolymerization catalysis
Schiff base complexesCu(II), Ni(II), Co(II), Mn(II)N₂O₂ tetradentateSquare planar/octahedralBiological activity
Transition metal complexesVarious transition metalsChelating diamineTetrahedral/octahedralCytotoxic activity
Coordination polymersPb(II), othersBridging ligandExtended structuresMaterials synthesis

XLogP3

1.2

UNII

ROI30FPR50

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4760-34-3

Wikipedia

N-methyl-O-phenylenediamine

General Manufacturing Information

1,2-Benzenediamine, N1-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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